molecular formula C7H6BBrClFO3 B8204064 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B8204064
M. Wt: 283.29 g/mol
InChI Key: KBXZSQDDBGOQEB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H6BBrClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Esterification: Boronic acids can react with alcohols to form boronate esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, water, and ethanol.

    Oxidation: H2O2, NaOH.

    Esterification: Alcohols, acid catalysts.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, making it a useful building block in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid

Comparison: 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective coupling reactions where other boronic acids might not perform as well. Its combination of bromine, chlorine, fluorine, and methoxy groups provides a unique reactivity profile, making it a versatile tool in synthetic chemistry.

Properties

IUPAC Name

(5-bromo-3-chloro-2-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXZSQDDBGOQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)Cl)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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